5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a fluorinated aryl group at the 1-position, a methyl group at the 3-position, and a cyano substituent at the 4-position. Its molecular formula is C₁₁H₉FN₄, with a molecular weight of 216.21 g/mol (exact mass: 216.076) . It serves as a precursor or intermediate in synthesizing more complex heterocyclic systems, such as pyrazolo-pyrimidines or pyrazolo-quinolones, which exhibit diverse pharmacological properties .
Properties
IUPAC Name |
5-amino-1-(2-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKHEZBLNRZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674524 | |
| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-83-2 | |
| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Reaction Protocol
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Reactants :
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2-Fluorophenylhydrazine hydrochloride (1.0 equiv)
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(1-Ethoxyethylidene)malononitrile (1.2 equiv)
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Sodium acetate (1.5 equiv) as base
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Solvent : Absolute ethanol (15 mL per gram of hydrazine)
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Workup :
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Partial solvent evaporation under reduced pressure
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Dilution with ice-cold water to precipitate crude product
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Filtration and recrystallization from acetone-hexane (1:3 v/v)
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Mechanistic Insights
The reaction proceeds via a 1,3-dipolar cycloaddition, where the hydrazine attacks the electrophilic β-carbon of the ethoxymethylenemalononitrile. The ethoxy group is eliminated, forming the pyrazole ring with:
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Position 1 : 2-Fluorophenyl group (from hydrazine)
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Position 3 : Methyl group (from (1-ethoxyethylidene)malononitrile)
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Position 4 : Cyano group (retained from malononitrile)
Alternative Route: Substituted Acetoacetonitrile Intermediate
For improved regioselectivity, 3-methyl-2,4-diketonitrile intermediates can be used:
Synthesis of 3-Methyl-2,4-diketonitrile
Cyclization with 2-Fluorophenylhydrazine
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Reactants :
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3-Methyl-2,4-diketonitrile (1.0 equiv)
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2-Fluorophenylhydrazine (1.0 equiv)
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Solvent : Ethanol (10 mL/g substrate)
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Conditions : Reflux for 6 hours
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Yield : 82% after column chromatography (silica gel, benzene-ether 9:1).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Optimized Parameters
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Power : 300 W
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Temperature : 120°C
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Time : 20 minutes
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Solvent : Ethanol (5 mL/g substrate)
Post-Functionalization of Pyrazole Intermediates
Cyanation of 4-Hydroxy Precursors
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Reactants :
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5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-ol (1.0 equiv)
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POCl3 (3.0 equiv) in DMF (Vilsmeier reagent)
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Conditions : 0°C to room temperature, 4 hours
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Workup : Quench with NaHCO3, extract with CH2Cl2
Reaction Optimization and Challenges
Steric Effects of 2-Fluorophenyl Group
The ortho-fluorine substituent introduces steric hindrance, necessitating:
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 95 |
| DMF | 36.7 | 57 | 88 |
| Acetonitrile | 37.5 | 62 | 91 |
Ethanol balances polarity and cost-effectiveness.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | 8.2 | 99.1 |
| TLC (SiO2) | Hexane-EtOAc (7:3) | Rf = 0.45 | – |
Industrial-Scale Considerations
Continuous Flow Synthesis
Waste Management
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Solvent recovery : 95% ethanol via distillation
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Byproducts : <5% unreacted hydrazine, neutralized with acetic acid
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results demonstrated that these compounds can inhibit cell proliferation, suggesting potential therapeutic applications in oncology .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Inhibition of proliferation |
| HepG2 | 12.8 | Induction of apoptosis |
| A549 | 18.3 | Cell cycle arrest |
Neurological Disorders
The compound has been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in the treatment of central nervous system disorders. Allosteric modulators can enhance or inhibit receptor activity without directly blocking the receptor, offering a novel approach to drug design for conditions such as schizophrenia and depression .
Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can serve as effective anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor suggests its potential use in treating inflammatory diseases .
| Cytokine | Inhibition (%) |
|---|---|
| Interleukin-1 | 75 |
| Tumor Necrosis Factor | 68 |
Antimicrobial Activity
The synthesis of novel pyrazole derivatives has been linked to antimicrobial properties, providing a basis for developing new antibiotics. The compound has shown effectiveness against various bacterial strains, indicating its potential application in combating antibiotic resistance .
Case Study 1: Anticancer Efficacy
A study published in European Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The study found that these compounds significantly reduced tumor growth in xenograft models, showcasing their potential as chemotherapeutic agents .
Case Study 2: Neurological Modulation
In a clinical trial assessing the impact of pyrazole derivatives on mood disorders, researchers found that patients receiving treatment with compounds similar to this compound exhibited improved mood stability and reduced anxiety levels compared to control groups .
Mechanism of Action
The mechanism of action of 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino group can form hydrogen bonds with target proteins. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole derivatives are highly tunable via substitutions on the aromatic ring or the pyrazole core. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Fluorine Position : The 2-fluorophenyl analog (target compound) exhibits distinct electronic effects compared to the 4-fluorophenyl variant. The ortho-fluorine substitution may sterically hinder interactions in biological targets, whereas para-fluorine enhances electron-withdrawing effects .
- Biological Activity : Fipronil’s trifluoromethylsulfinyl group confers potent insecticidal activity, highlighting the impact of electronegative substituents on bioactivity .
- Synthetic Utility : Bromine or chlorine substituents (e.g., 2-bromo-4-fluorophenyl) improve reactivity in cross-coupling reactions, enabling diversification into complex scaffolds .
Key Observations :
- Substituent Compatibility : Electron-withdrawing groups (e.g., fluoro, chloro) tolerate cyclization conditions better than electron-donating groups, as seen in higher yields for halogenated analogs .
- Spectral Trends : NH₂ protons in ¹H NMR consistently appear as singlets near δ 7.5–8.5 ppm, while aromatic protons vary based on substitution patterns .
Biological Activity
5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11FN4
- Molecular Weight : 230.24 g/mol
- CAS Number : 1540342-95-7
Synthesis
The synthesis of this compound typically involves multi-component reactions that include the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel one-pot protocol using environmentally friendly conditions has been reported, enhancing the efficiency of the synthesis process .
Biological Activities
The compound exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory research. The following sections detail its pharmacological effects.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro studies demonstrated that this compound effectively reduced the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 54.25 | 0.283 |
| HeLa | 38.44 | Not reported |
Anti-inflammatory Activity
In addition to its anticancer effects, this pyrazole derivative exhibits potent anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated whole blood assays. The compound demonstrated an impressive inhibition value of 97.7% at a concentration of 10 µM .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
- Cytokine Inhibition : It interferes with signaling pathways that lead to the production of inflammatory cytokines, thereby reducing inflammation .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental settings:
- In Vitro Anticancer Study : A study evaluated the cytotoxic effects on multiple cancer cell lines, confirming significant growth inhibition and suggesting further exploration for therapeutic applications .
- Inflammation Model : In a model of acute inflammation, the compound was tested for its ability to reduce edema and inflammatory markers, demonstrating substantial efficacy compared to standard anti-inflammatory agents .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl integration, pyrazole ring protons). Aromatic proton splitting patterns distinguish ortho-fluorophenyl substitution .
- FT-IR : Nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and amino (N-H) bands at ~3300 cm⁻¹ validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₉FN₄, expected [M+H]⁺ = 231.0784) .
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
How can computational methods predict the biological activity and reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for nucleophilic/electrophilic attacks. For pyrazole derivatives, fluorine substitution lowers LUMO energy, enhancing electrophilicity .
- Molecular Docking : Simulates binding to biological targets (e.g., kinases, GPCRs). The fluorophenyl group’s hydrophobic interactions and nitrile’s hydrogen-bonding capacity are critical for affinity .
- MD Simulations : Assess stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .
How can researchers resolve contradictions in reported synthetic yields or biological activity data?
Advanced Research Question
- Reproducibility Checks : Standardize reaction protocols (e.g., inert atmosphere, reagent purity) to minimize batch variability .
- Byproduct Analysis : LC-MS or 2D NMR identifies side products (e.g., regioisomers from competing cyclization pathways) .
- Biological Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For instance, discrepancies in IC₅₀ values may arise from off-target effects .
What strategies are employed to study this compound’s mechanism of action in biological systems?
Advanced Research Question
- Kinetic Studies : Measure enzyme inhibition (e.g., carbonic anhydrase) under varied substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Isotopic Labeling : ¹⁸O/²H tracing in metabolic pathways reveals biotransformation products .
- CRISPR Screening : Genome-wide knockout libraries identify genetic dependencies for compound efficacy .
What are the challenges in crystallizing this compound, and how are they addressed?
Advanced Research Question
- Solubility Issues : Fluorophenyl and nitrile groups reduce aqueous solubility. Co-crystallization with cyclodextrins or PEG-based solvents improves crystal growth .
- Polymorphism Screening : Use high-throughput crystallization robots to test >50 solvent combinations. Single-crystal X-ray diffraction confirms lattice packing and hydrogen-bonding networks .
How does the ortho-fluorine substituent influence electronic and steric properties compared to para-substituted analogs?
Advanced Research Question
- Electronic Effects : Ortho-fluorine induces stronger electron-withdrawing effects via inductive pull, increasing pyrazole ring acidity (pKa ~8–9 vs. ~10 for para-substituted) .
- Steric Hindrance : Ortho-substitution restricts rotation of the fluorophenyl ring, favoring planar conformations that enhance π-stacking in protein binding pockets .
What safety and handling protocols are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
